Cas no 872365-14-5 (Fevipiprant)

Fevipiprant structure
Fevipiprant structure
Nombre del producto:Fevipiprant
Número CAS:872365-14-5
MF:C19H17F3N2O4S
Megavatios:426.409494161606
MDL:MFCD22548206
CID:2601626

Fevipiprant Propiedades químicas y físicas

Nombre e identificación

    • Fevipiprant
    • 2-[2-methyl-1-[[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methyl]pyrrolo[2,3-b]pyridin-3-yl]acetic acid
    • NVP-QAW039
    • QAW039
    • Fevipiprant(NVP-QAW039)
    • 2-Methyl-1-[[4-(methylsulfonyl)-2-(trifluoromethyl)phenyl]methyl]-1H-pyrrolo[2,3-b]pyridine-3-acetic acid (ACI)
    • 2-(2-Methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
    • [1-(4-((Methane)sulfonyl)-2-trifluoromethylbenzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl]acetic acid
    • QAW 039
    • MDL: MFCD22548206
    • Renchi: 1S/C19H17F3N2O4S/c1-11-15(9-17(25)26)14-4-3-7-23-18(14)24(11)10-12-5-6-13(29(2,27)28)8-16(12)19(20,21)22/h3-8H,9-10H2,1-2H3,(H,25,26)
    • Clave inchi: GFPPXZDRVCSVNR-UHFFFAOYSA-N
    • Sonrisas: O=C(CC1=C(C)N(CC2C(C(F)(F)F)=CC(S(C)(=O)=O)=CC=2)C2C1=CC=CN=2)O

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 29
  • Cuenta de enlace giratorio: 6

Fevipiprant Información de Seguridad

  • Palabra de señal:Warning
  • Instrucciones de peligro: H302-H315-H319-H335
  • Declaración de advertencia: P261-P305+P351+P338
  • Condiciones de almacenamiento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Fevipiprant PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB478985-25 mg
Fevipiprant; .
872365-14-5
25mg
€329.50 2023-06-15
Ambeed
A570568-10mg
2-(2-Methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
872365-14-5 99+%
10mg
$60.0 2025-02-22
Ambeed
A570568-1mg
2-(2-Methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
872365-14-5 99+%
1mg
$12.0 2025-02-22
eNovation Chemicals LLC
D593008-3g
Fevipiprant
872365-14-5 98%
3g
$4550 2024-05-24
TRC
F321755-100mg
Fevipiprant
872365-14-5
100mg
$500.00 2023-05-18
MedChemExpress
HY-16768-10mM*1 mL in DMSO
Fevipiprant
872365-14-5 99.51%
10mM*1 mL in DMSO
¥825 2024-04-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F68870-10mg
Fevipiprant
872365-14-5 98%
10mg
¥1782.0 2023-09-07
abcr
AB478985-100 mg
Fevipiprant; .
872365-14-5
100mg
€739.70 2023-06-15
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci22548-10mg
Fevipiprant
872365-14-5 98%
10mg
¥846.00 2023-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3965-100 mg
Fevipiprant
872365-14-5 99.32%
100MG
¥5192.00 2022-02-28

Fevipiprant Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  4 h, 50 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 9 - 10
Referencia
Using a Johnson-Claisen Rearrangement Strategy to Construct Azaindoles - A Streamlined and Concise Route for the Commercial Process of Fevipiprant
Mathes, Christian; et al, European Journal of Organic Chemistry, 2021, 2021(31), 4490-4494

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Triphenylphosphine Catalysts: Palladium diacetate ,  Cuprous iodide Solvents: Ethanol ,  Toluene ;  rt → 75 °C; 12 h, 75 °C
2.1 Catalysts: Pivalic acid ,  N-Acetyl-L-cysteine Solvents: Methyl isobutyl ketone ;  4 h, 155 °C
2.2 Catalysts: Pivalic acid Solvents: Methyl isobutyl ketone ;  15 h, 1.1 - 1.5 bar, 145 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ;  4 h, 50 °C
2.4 Reagents: Sulfuric acid Solvents: Water ;  pH 9 - 10
Referencia
Using a Johnson-Claisen Rearrangement Strategy to Construct Azaindoles - A Streamlined and Concise Route for the Commercial Process of Fevipiprant
Mathes, Christian; et al, European Journal of Organic Chemistry, 2021, 2021(31), 4490-4494

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Methyl 2-methyl-7-[[4-(methylsulfonyl)-2-(trifluoromethyl)phenyl]methyl]-7H-pyrr… Solvents: Acetone ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Referencia
Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma
Sandham, David A. ; et al, ACS Medicinal Chemistry Letters, 2017, 8(5), 582-586

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Pivalic acid ,  N-Acetyl-L-cysteine Solvents: Methyl isobutyl ketone ;  4 h, 155 °C
1.2 Catalysts: Pivalic acid Solvents: Methyl isobutyl ketone ;  15 h, 1.1 - 1.5 bar, 145 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  4 h, 50 °C
1.4 Reagents: Sulfuric acid Solvents: Water ;  pH 9 - 10
Referencia
Using a Johnson-Claisen Rearrangement Strategy to Construct Azaindoles - A Streamlined and Concise Route for the Commercial Process of Fevipiprant
Mathes, Christian; et al, European Journal of Organic Chemistry, 2021, 2021(31), 4490-4494

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  16 h, 145 °C; 145 °C → 50 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol ;  2 h; 4 h, heated
1.3 Reagents: Acetic acid Solvents: Water ;  10 min, pH 6 - 11; 1 h
2.1 Reagents: Potassium carbonate ,  Triphenylphosphine Catalysts: Palladium diacetate ,  Cuprous iodide Solvents: Ethanol ,  Toluene ;  rt → 75 °C; 12 h, 75 °C
3.1 Catalysts: Pivalic acid ,  N-Acetyl-L-cysteine Solvents: Methyl isobutyl ketone ;  4 h, 155 °C
3.2 Catalysts: Pivalic acid Solvents: Methyl isobutyl ketone ;  15 h, 1.1 - 1.5 bar, 145 °C
3.3 Reagents: Sodium hydroxide Solvents: Water ;  4 h, 50 °C
3.4 Reagents: Sulfuric acid Solvents: Water ;  pH 9 - 10
Referencia
Using a Johnson-Claisen Rearrangement Strategy to Construct Azaindoles - A Streamlined and Concise Route for the Commercial Process of Fevipiprant
Mathes, Christian; et al, European Journal of Organic Chemistry, 2021, 2021(31), 4490-4494

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  10 min, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Cesium carbonate ,  Sulfuric acid magnesium salt (1:1) Solvents: Acetone ;  10 min, rt → reflux; reflux → rt
2.2 Solvents: Acetone ;  10 min, rt; 4 h, reflux; overnight, rt; 2 h, reflux; reflux → rt; 16 h, rt → reflux
3.1 Reagents: Sodium hydroxide ,  Methyl 2-methyl-7-[[4-(methylsulfonyl)-2-(trifluoromethyl)phenyl]methyl]-7H-pyrr… Solvents: Acetone ,  Water ;  overnight, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Referencia
Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma
Sandham, David A. ; et al, ACS Medicinal Chemistry Letters, 2017, 8(5), 582-586

Fevipiprant Raw materials

Fevipiprant Preparation Products

Fevipiprant Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:872365-14-5)Fevipiprant
A857642
Pureza:99%/99%/99%/99%
Cantidad:25mg/50mg/100mg/250mg
Precio ($):159.0/251.0/401.0/664.0
atkchemica
(CAS:872365-14-5)Fevipiprant
CL3540
Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe